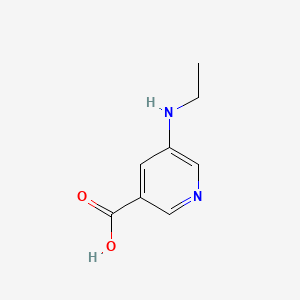
2-(2-(3-((5-クロロピリミジン-2-イル)オキシ)ピペリジン-1-イル)-2-オキソエチル)ピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16ClN5O3 and its molecular weight is 349.78. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗線維化活性
この化合物は、その抗線維化特性について調査されています。線維化は、コラーゲンやその他の細胞外マトリックス成分の過剰な沈着を特徴とし、組織の瘢痕化と臓器機能の障害につながります。 研究者は、この化合物を不死化ラット肝星細胞(HSC-T6)に対して評価し、ピルフェニドンおよびBipy55'DCよりも優れた抗線維化活性を示すことを発見しました 。特に、2つの誘導体—エチル6-(5-(p-トルイルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)およびエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)—は、それぞれIC50値が45.69 μMおよび45.81 μMで、有望な結果を示しました。これらの化合物は、インビトロでコラーゲン発現とヒドロキシプロリン含有量を効果的に阻害し、新規抗線維化薬としての可能性を示唆しています。
JAK1阻害
別の用途には、JAK1阻害が含まれます。 ®−N−メチル−N−(5−アザスピロ[2.4]ヘプタン−7−イル)−7H−ピロロ[2,3−d]ピリミジン−4−アミンのコア骨格に基づいて、研究者は®−3−(7−(メチル(7H−ピロロ[2,3−d]ピリミジン−4−イル)アミノ)−5−アザスピロ[2.4]ヘプタン−5−イル)−3−オキソプロパンニトリル(R−6c)を選択的JAK1阻害剤として特定しました 。JAK1阻害剤は、自己免疫疾患や癌療法に関連しています。
殺菌活性
この化合物の殺菌活性も調査されています。 (S)-5-クロロ-6-(ジフルオロメチル)-2-メチル-N-(1-((5-(トリフルオロメチル)ピリジン-2-イル)オキシ)プロパン-2-イル)ピリミジン-4-アミンを含む、一連のピリミジンアミン誘導体が、優れた殺菌特性を示しました 。この発見は、農業や抗真菌薬開発における潜在的な用途を示唆しています。
作用機序
In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
生化学分析
Biochemical Properties
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation and fibrosis, thereby reducing the severity of these conditions .
Molecular Mechanism
At the molecular level, 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of inflammatory mediators . It also modulates the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated its sustained effects on cellular processes, such as reducing inflammation and fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anti-fibrotic effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and lungs . This compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with specific biomolecules to exert its effects . Post-translational modifications and targeting signals direct this compound to specific compartments or organelles, influencing its activity and function .
特性
IUPAC Name |
2-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-11-7-17-15(18-8-11)24-12-3-2-6-20(9-12)14(23)10-21-13(22)4-1-5-19-21/h1,4-5,7-8,12H,2-3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAXVTYSRRJSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)



![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/new.no-structure.jpg)


![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)

![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)
